molecular formula C24H34N2O8 B3041532 4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B) CAS No. 31352-45-1

4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)

Cat. No.: B3041532
CAS No.: 31352-45-1
M. Wt: 478.5 g/mol
InChI Key: LXJBWRBSUWGRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5’‘-Diaminodibenzo-18-crown-6 is a crown ether compound known for its ability to form stable complexes with various metal ions. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “18-crown-6” part of the name indicates that the ring contains 18 atoms, including six oxygen atoms. The "4,5’'-Diamino" part of the name indicates that there are two amino groups attached to the benzene rings in the crown ether structure. This compound is widely used in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5’'-Diaminodibenzo-18-crown-6 typically involves the nitration of dibenzo-18-crown-6 followed by reduction. The nitration process introduces nitro groups to the benzene rings, which are then reduced to amino groups using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: In industrial settings, the production of 4,5’'-Diaminodibenzo-18-crown-6 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4,5’'-Diaminodibenzo-18-crown-6 undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups in the precursor can be reduced to amino groups.

    Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used for reduction.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

4,5’'-Diaminodibenzo-18-crown-6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5’'-Diaminodibenzo-18-crown-6 involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring provide a strong negative potential barrier, which attracts and binds positively charged metal ions. This complexation can affect the transport and availability of metal ions in various systems. In biological systems, it can influence ion channels and transport mechanisms, potentially affecting cellular functions .

Comparison with Similar Compounds

  • 4,4’-Diaminodibenzo-18-crown-6
  • Dibenzo-18-crown-6
  • Dibenzo-24-crown-8

Comparison: 4,5’‘-Diaminodibenzo-18-crown-6 is unique due to the specific positioning of the amino groups, which can influence its binding affinity and selectivity for certain metal ions compared to other crown ethers. For example, 4,4’-Diaminodibenzo-18-crown-6 has amino groups in different positions, which can result in different complexation properties. Dibenzo-24-crown-8 has a larger ring size, which can accommodate larger metal ions but may have different selectivity and stability compared to 18-crown-6 derivatives .

Properties

IUPAC Name

2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(28),12(17),13,15,29,31-hexaene-14,31-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O8/c25-19-1-3-21-23(17-19)33-15-11-29-7-8-30-12-16-34-24-18-20(26)2-4-22(24)32-14-10-28-6-5-27-9-13-31-21/h1-4,17-18H,5-16,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJBWRBSUWGRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)N)OCCOCCOCCOC3=C(C=CC(=C3)N)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)
Reactant of Route 2
4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)
Reactant of Route 3
4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)
Reactant of Route 4
4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)
Reactant of Route 5
4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)
Reactant of Route 6
4,5''-Diaminodibenzo-18-crown-6 (catalog # 1216B)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.